molecular formula C21H16N6O3S3 B2795373 N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847192-01-2

N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2795373
CAS No.: 847192-01-2
M. Wt: 496.58
InChI Key: VCXRUUBXBCTNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a sophisticated chemical compound designed for biochemical and pharmacological research. Its complex structure, featuring a pyrimidopyrimidinedione core linked to a benzothiazole acetamide via a thioether bridge, is characteristic of molecules developed to modulate specific enzymatic pathways. This compound is of significant interest in oncology research and kinase inhibition studies , as the pyrimido[4,5-d]pyrimidine scaffold is a known pharmacophore in several classes of kinase inhibitors. The mechanism of action is anticipated to involve potent and selective inhibition of specific protein kinases, such as those within the tyrosine kinase or serine/threonine kinase families, which are frequently implicated in aberrant cell signaling and proliferation in diseases like cancer. The presence of the benzothiazole moiety may contribute to enhanced cellular penetration and binding affinity. Researchers can utilize this compound as a key chemical probe to investigate complex signal transduction networks, validate novel therapeutic targets, and study the structural determinants of inhibitor selectivity. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

847192-01-2

Molecular Formula

C21H16N6O3S3

Molecular Weight

496.58

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

InChI

InChI=1S/C21H16N6O3S3/c1-26-17-15(19(29)27(2)21(26)30)18(25-16(24-17)13-8-5-9-31-13)32-10-14(28)23-20-22-11-6-3-4-7-12(11)33-20/h3-9H,10H2,1-2H3,(H,22,23,28)

InChI Key

VCXRUUBXBCTNRX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=NC5=CC=CC=C5S4)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the compound typically involves multi-step reactions that integrate various heterocyclic moieties. A common method includes the condensation of benzo[d]thiazole derivatives with pyrimidine and thiophene components. The synthetic pathway generally requires purification steps such as chromatography to isolate the desired product effectively.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamide derivatives. For instance, compounds containing benzothiazole moieties have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2aHep3B1625.8Induces G2-M phase arrest
2bHep3B2340Moderate activity

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through cell cycle perturbation mechanisms similar to established chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant capabilities of this class of compounds are also noteworthy. The DPPH assay has been employed to evaluate their ability to scavenge free radicals. For example:

CompoundDPPH IC50 (µM)Comparison with Trolox (IC50 = 7.72 µM)
2a39.85Moderate antioxidant activity
2b79.95Weaker antioxidant activity

These results indicate that while some derivatives exhibit promising antioxidant properties, they may not surpass established antioxidants in efficacy .

Anti-inflammatory Effects

Compounds derived from benzo[d]thiazole structures have been reported to possess anti-inflammatory properties. In vitro studies involving cyclooxygenase (COX) inhibition assays suggest that these compounds can reduce inflammatory markers significantly .

Case Studies

  • Case Study on Hep3B Cells : A study investigated the effects of a derivative similar to N-(benzo[d]thiazol-2-yl)-2-acetamide on Hep3B liver cancer cells. The results indicated a significant reduction in α-fetoprotein secretion and cell cycle arrest at the G2-M phase, underscoring its potential as an anticancer agent .
  • Antioxidant Evaluation : Another study focused on the antioxidant activities of various derivatives using the DPPH assay. Results showed varying degrees of effectiveness in scavenging free radicals, with certain compounds demonstrating significant potential for therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamides have shown efficacy against various bacterial strains. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of resistant strains of bacteria, making them promising candidates for developing new antibiotics .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. Recent studies have reported that certain benzothiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Specifically, the incorporation of thiophene and pyrimidine moieties may enhance these effects by improving the compound's bioavailability and target specificity.

Anti-inflammatory Effects

N-(benzo[d]thiazol-2-yl)-2-acetamides have been evaluated for their anti-inflammatory properties. Research has shown that these compounds can significantly reduce inflammation markers in various models of inflammatory diseases. For example, some derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . The structure–activity relationship (SAR) studies indicate that modifications to the benzothiazole core can enhance anti-inflammatory activity.

Neuroprotective Effects

Recent findings suggest that benzothiazole derivatives possess neuroprotective properties. They have been shown to mitigate neurotoxicity and improve cognitive function in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress . This makes such compounds potential candidates for treating conditions like Alzheimer’s disease and Parkinson’s disease.

Synthesis and Structure–Activity Relationship

The synthesis of N-(benzo[d]thiazol-2-yl)-2-acetamides typically involves multi-step reactions starting from readily available precursors such as 2-amino-benzothiazole and chloroacetyl chloride. The structural modifications introduced through the thiophene and pyrimidine components are crucial for enhancing biological activity.

Compound Synthesis Method Biological Activity Reference
N-(benzo[d]thiazol-2-yl)-2-acetamideReaction with chloroacetyl chlorideAntibacterial
Benzothiazole derivatives with thiopheneMulti-step synthesis from benzothiazoleAnticancer
Benzothiazole-pyrimidine hybridsCondensation reactionsAnti-inflammatory

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives:

  • Anticancer Activity : A study evaluated a series of benzothiazole derivatives against breast cancer cell lines and found that specific modifications led to a significant reduction in cell viability compared to standard treatments .
  • Neuroprotective Study : In a model of Alzheimer’s disease, a benzothiazole derivative was shown to improve memory retention and reduce amyloid plaque formation in treated mice compared to controls .
  • Anti-inflammatory Assessment : In a carrageenan-induced paw edema model, a novel benzothiazole derivative exhibited dose-dependent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between the target compound and related benzothiazole derivatives:

Compound Name / ID Core Structure Substituents/Modifications Biological Activity (IC₅₀ or Efficacy) Reference
Target Compound Benzothiazole + Tetrahydropyrimido-pyrimidinone - Thiophen-2-yl at pyrimidine C2
- Methyl groups at C6/C8
- Thioether-linked acetamide
Hypothesized kinase inhibition N/A (inference)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole + Thiadiazole - Nitro group at benzothiazole C6
- Phenylurea at thiadiazole C5
VEGFR-2 inhibition (IC₅₀ = 0.82 µM)
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Benzothiazole + Thiadiazole - 4-Nitrophenylamino at thiadiazole C5 Antinociceptive activity (100 mg/kg)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d) Benzothiazole + Piperazine - Methylenedioxy ring at benzothiazole C5/C6
- Phenylpiperazine side chain
Anti-inflammatory activity (p < 0.01)
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) Thiazole + Pyrimidine - Propargyloxybenzyl group at thiazole C5
- Dimethylpyrimidine at thioacetamide
Dual Sirt2/HDAC6 inhibition

Key Findings from Comparative Studies

Impact of Thiophene vs. However, nitro groups (e.g., in 6d) are associated with stronger electron-withdrawing effects, which stabilize interactions with kinase ATP-binding pockets .

Role of the Tetrahydropyrimido-pyrimidinone Core This bicyclic system distinguishes the target compound from simpler pyrimidine or thiadiazole-based analogs.

Biological Activity Trends

  • Compounds with thiadiazole-thioacetamide linkages (e.g., 6d ) exhibit potent kinase inhibition (IC₅₀ < 1 µM), whereas piperazine-linked derivatives (e.g., 3d ) show superior anti-inflammatory activity due to enhanced solubility and receptor interactions .
  • The target compound’s thiophene and methyl groups may mimic hydrophobic residues in kinase binding sites, as seen in VEGFR-2 inhibitors .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimido[4,5-d]pyrimidine core followed by thioacetamide coupling. Key steps include:

  • Thiolation : Introducing the thiophen-2-yl group via nucleophilic substitution under inert atmosphere (e.g., nitrogen) .
  • Acetamide coupling : Using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Optimization requires monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and adjusting reaction time (6–12 hours) and temperature (60–80°C) to maximize yields (reported 60–75%) .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • 1H/13C NMR : Confirm regiochemistry of the benzo[d]thiazole and pyrimido[4,5-d]pyrimidine moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and thiocarbonyl (C=S, δ ~170 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+ ~580–590 Da) .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods predict biological targets or binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR) due to the pyrimidine core’s similarity to ATP analogs. Focus on hydrogen bonding with hinge regions (e.g., Thr766 in EGFR) and hydrophobic pockets .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to identify reactive sites (e.g., thioether sulfur) for electrophilic modifications .
  • MD simulations : Assess stability of ligand-protein complexes (GROMACS, 50 ns trajectories) to prioritize targets for in vitro validation .

Q. What strategies address contradictions in biological activity data across assays?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability : Test liver microsomal stability (e.g., human CYP3A4 inhibition) to rule out false negatives due to rapid degradation .
  • SAR studies : Modify substituents (e.g., replacing thiophen-2-yl with furan-2-yl) to isolate structural determinants of activity .

Q. How can reaction by-products be minimized during large-scale synthesis?

  • Solvent optimization : Replace DMF with DMAc or THF to reduce carbamate by-products .
  • Temperature control : Use microwave-assisted synthesis (100–120°C, 30 minutes) to suppress dimerization of the pyrimidine core .
  • Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings (if aryl halides are intermediates) to improve regioselectivity .

Methodological Challenges

Q. What experimental designs elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation at the thioether group) .
  • Stability buffers : Use phosphate-buffered saline (pH 7.4) at 37°C to simulate in vivo conditions .

Q. How to resolve discrepancies in cytotoxicity profiles between cell lines?

  • Panel testing : Screen across NCI-60 cell lines to identify tissue-specific sensitivities .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation measurements to distinguish cytostatic vs. cytotoxic effects .
  • Mitochondrial toxicity : Assess JC-1 dye aggregation (flow cytometry) to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.